molecular formula C17H22BrNO4 B1598139 (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959576-28-4

(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1598139
CAS No.: 959576-28-4
M. Wt: 384.3 g/mol
InChI Key: QZQORNWXNRXMOS-OCCSQVGLSA-N
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Description

The compound (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 959576-28-4) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a 4-bromobenzyl substituent at the C4 position, and a carboxylic acid moiety at C2 . Its stereochemistry (2S,4R) is critical for interactions in biological systems, particularly in protease inhibition and peptide synthesis.

Properties

IUPAC Name

(2S,4R)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQORNWXNRXMOS-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376016
Record name (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-28-4
Record name (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 959576-28-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H22BrNO4
  • Molecular Weight : 384.26 g/mol
  • IUPAC Name : (2S,4R)-4-(4-bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, particularly in relation to its structure. The presence of the bromobenzyl group is significant for its interaction with biological targets. The following table summarizes key findings related to its pharmacological effects:

Activity Mechanism Reference
AntiviralInhibits viral replication through protease inhibition
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits antibacterial properties
Modulation of Protein InteractionsActs as a PROTAC (Proteolysis Targeting Chimera)

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications to the pyrrolidine core and substituents influence biological activity. The bromine atom enhances lipophilicity and potentially increases binding affinity to specific targets. The tert-butoxycarbonyl (Boc) group plays a crucial role in protecting the amine functionality, which is vital for maintaining the compound's stability and bioactivity.

Case Studies

  • Antiviral Activity Against SARS-CoV-2
    A study demonstrated that derivatives of this compound exhibited significant antiviral activity against SARS-CoV-2 by degrading the main protease involved in viral replication. This highlights its potential as a therapeutic agent in combating viral infections .
  • Anticancer Properties
    In vitro studies have shown that (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can induce apoptosis in various cancer cell lines, suggesting a mechanism that involves modulation of apoptotic pathways .
  • Antimicrobial Studies
    The compound has been tested for its antimicrobial efficacy against several bacterial strains, showing promising results that warrant further investigation into its potential as an antibiotic agent .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a family of Boc-protected pyrrolidine-2-carboxylic acids with varying benzyl substituents. Key analogs include:

Compound Name Substituent (R) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
(2S,4R)-4-(4-Bromobenzyl)-1-Boc-pyrrolidine-2-carboxylic acid (Target) 4-Bromobenzyl 959576-28-4 C₁₇H₂₂BrNO₄ 384.27 High lipophilicity; potential halogen bonding
(2S,4R)-4-(4-Fluorobenzyl)-1-Boc-pyrrolidine-2-carboxylic acid 4-Fluorobenzyl 959583-52-9 C₁₇H₂₂FNO₄ 323.36 Enhanced metabolic stability; electron-withdrawing effects
(2S,4R)-4-(4-Trifluoromethylbenzyl)-1-Boc-pyrrolidine-2-carboxylic acid 4-Trifluoromethylbenzyl 957311-17-0 C₁₈H₂₂F₃NO₄ 373.37 Increased steric bulk; improved resistance to oxidative metabolism
(2S,4R)-4-(4-Methylbenzyl)-1-Boc-pyrrolidine-2-carboxylic acid 4-Methylbenzyl 1229439-64-8 C₁₇H₂₃NO₄ 305.37 Lower toxicity; moderate lipophilicity
(2S,4R)-4-(2-Cyanobenzyl)-1-Boc-pyrrolidine-2-carboxylic acid 2-Cyanobenzyl 959573-33-2 C₁₈H₂₂N₂O₄ 330.38 Polar group for hydrogen bonding; potential protease inhibition
(2S,4R)-4-Methoxy-1-Boc-pyrrolidine-2-carboxylic acid Methoxy 83624-01-5 C₁₁H₁₉NO₅ 245.27 Reduced steric hindrance; higher solubility

Key Observations :

  • Electronic Effects : Fluorine and trifluoromethyl groups (electron-withdrawing) enhance metabolic stability and binding affinity to hydrophobic pockets .
  • Steric Factors: Trifluoromethyl and cyanobenzyl groups introduce steric bulk, which may hinder binding in some targets but improve selectivity in others .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

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